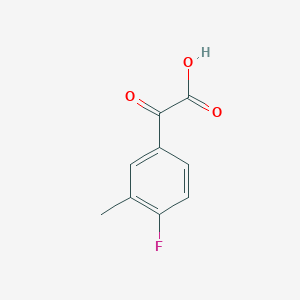

2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid

CAS No.: 890097-97-9

Cat. No.: VC8006430

Molecular Formula: C9H7FO3

Molecular Weight: 182.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890097-97-9 |

|---|---|

| Molecular Formula | C9H7FO3 |

| Molecular Weight | 182.15 |

| IUPAC Name | 2-(4-fluoro-3-methylphenyl)-2-oxoacetic acid |

| Standard InChI | InChI=1S/C9H7FO3/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | RECCTONTBJBQKM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)C(=O)O)F |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C(=O)O)F |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 2-(4-fluoro-3-methylphenyl)-2-oxoacetic acid is C₁₀H₇FO₃, with a molecular weight of 194.16 g/mol. Its IUPAC name derives from the phenyl ring substituted at the 4-position with fluorine, the 3-position with a methyl group, and the 2-position with an oxoacetic acid group. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups creates a polarized aromatic system, influencing its solubility and reactivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇FO₃ |

| Molecular Weight | 194.16 g/mol |

| IUPAC Name | 2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid |

| Canonical SMILES | CC1=C(C=CC(=C1)F)C(=O)C(=O)O |

| Key Functional Groups | Fluorine, methyl, oxoacetic acid |

The oxoacetic acid moiety (-C(=O)COOH) introduces acidity (pKa ≈ 2.5–3.0 for similar compounds) and enables participation in condensation and decarboxylation reactions . The fluorine atom enhances metabolic stability, a feature exploited in drug design .

Synthesis Methods and Industrial Production

Synthetic Routes

The synthesis of 2-(4-fluoro-3-methylphenyl)-2-oxoacetic acid typically involves Friedel-Crafts acylation or oxidation of precursor aromatic aldehydes. A plausible route, adapted from patent WO1999031044A1 , involves:

-

Starting Material: 4-Fluoro-3-methylbenzaldehyde.

-

Oxidation: Treatment with a strong oxidizing agent (e.g., KMnO₄ or CrO₃) converts the aldehyde group to a carboxylic acid.

-

Introduction of Oxo Group: Subsequent oxidation of the α-carbon using pyridinium chlorochromate (PCC) yields the oxoacetic acid derivative.

Reaction Scheme:

This method mirrors the production of analogous 4-fluoro-3-oxocarboxylic esters, where sodium methoxide in tetrahydrofuran facilitates condensation .

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and yield. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time), while catalytic oxidation reduces waste. For instance, microwave-assisted synthesis could enhance reaction rates for the oxidation steps .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

-

Oxidation: The oxoacetic acid group may undergo further oxidation to form dicarboxylic acids under harsh conditions (e.g., HNO₃, Δ) .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetic acid.

Nucleophilic Substitution

The fluorine atom participates in nucleophilic aromatic substitution (NAS) with strong bases (e.g., NaOH at 150°C), replacing fluorine with hydroxyl or amino groups . For example:

Condensation Reactions

The oxo group reacts with amines to form Schiff bases, intermediates in heterocyclic synthesis. For instance, reaction with hydrazine produces pyrazole derivatives :

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s fluorine and oxoacetic acid groups make it a candidate for protease inhibitor development. For example, analogous structures are used in antiviral agents targeting influenza neuraminidase .

Agrochemical Development

Fluorinated oxoacetic acids are precursors to herbicides and insecticides. Patent WO1999031044A1 highlights their role in synthesizing aminovirimidine derivatives, which exhibit broad-spectrum pesticidal activity .

Material Science

The polarized aromatic system enables use in liquid crystals and coordination polymers, where fluorine enhances thermal stability .

Comparison with Structural Analogues

Table 2: Comparative Analysis of Related Compounds

The methyl group in 2-(4-fluoro-3-methylphenyl)-2-oxoacetic acid enhances lipophilicity, improving membrane permeability in drug candidates compared to non-methylated analogues .

Challenges and Future Directions

Current limitations include the scarcity of thermodynamic data (e.g., melting point, solubility) and scalable synthetic methods. Future research should prioritize:

-

Computational Modeling: Predicting reactivity via DFT calculations.

-

Green Chemistry: Developing aqueous-phase oxidation to replace toxic reagents like CrO₃.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume